Spectroscopic Characterization of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Technical Guide
Spectroscopic Characterization of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Technical Guide
Introduction
Thiazole rings are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The unique molecular framework of thiazole derivatives makes them versatile building blocks for bioactive compounds.[2] This guide provides a detailed technical overview of the spectroscopic characterization of a specific thiazole derivative, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This compound, with the CAS number 743444-82-8, a molecular formula of C₈H₁₂N₄O₂S, and a molecular weight of 228.27 g/mol , holds potential for further investigation in drug discovery and development.[3]
This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule. While experimental data for this specific compound is not publicly available, this guide will provide a robust, predicted analysis based on the well-established spectroscopic characteristics of its constituent functional groups: a morpholine ring, a 1,3-thiazole core, and a carbohydrazide moiety. The insights provided herein are designed to guide researchers in the synthesis, purification, and structural elucidation of this and structurally related compounds.
Molecular Structure and Key Functional Groups
The structure of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is characterized by the fusion of three key pharmacophores. Understanding the interplay of these groups is crucial for interpreting its spectroscopic data.
Figure 2: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar carbohydrazide.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
Spectral Interpretation: Analyze the processed spectra to assign the observed signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [1]The predicted IR absorption bands for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide are based on the characteristic vibrational frequencies of its constituent parts.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3400 | Medium, Broad | N-H stretching | Asymmetric and symmetric stretching of the -NH₂ group and the -NH- group of the hydrazide. |
| 2850 - 3000 | Medium | C-H stretching | C-H stretching of the morpholine ring's methylene groups. |
| ~1680 | Strong | C=O stretching (Amide I) | Carbonyl stretching of the carbohydrazide group. [4] |
| ~1610 | Medium | C=N stretching | Stretching of the C=N bond within the thiazole ring. |
| ~1540 | Medium | N-H bending (Amide II) | Bending vibration of the N-H bond in the amide group. |
| 1110 - 1120 | Strong | C-O-C stretching | Asymmetric stretching of the ether linkage in the morpholine ring. |
| 600 - 700 | Weak | C-S stretching | Characteristic stretching vibration of the C-S bond in the thiazole ring. [4] |
Experimental Protocol for IR Data Acquisition
Figure 3: Workflow for FTIR data acquisition and analysis.
-
Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
-
Spectral Interpretation: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups in the molecule.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a solid foundation for the structural verification of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. The expected NMR and IR spectra are based on the well-understood chemical environments of the morpholine, thiazole, and carbohydrazide moieties. Researchers and scientists working on the synthesis and characterization of this compound can use this guide as a reference for anticipating and interpreting their experimental results. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any novel compound, the definitive structural elucidation will rely on the careful acquisition and thorough analysis of experimental spectroscopic data.
References
- Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide - Benchchem.
- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay) - ResearchGate.
- 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide - NextSDS.
- 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide | Sapphire Bioscience.
- Synthesis and Characterization of Some New Morpholine Derivatives.
